(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride
Beschreibung
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) aromatic system. The compound’s structure includes a stereogenic center at the C2 position (R-configuration), an ethanol backbone, and a secondary amine group protonated as a hydrochloride salt. This molecule is of interest in medicinal chemistry due to its structural similarity to psychoactive cathinones and amino alcohols, which often exhibit central nervous system (CNS) activity .
Key physical properties, such as a high melting point (consistent with hydrochloride salts) and optical rotation, are inferred from similar compounds in the evidence .
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(1,3-benzodioxol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPOUUOZLRQJE-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Grignard Reagent-Based Synthesis with Epoxide Intermediates
A scalable industrial approach, adapted from methods used in MDMA synthesis , involves the use of Grignard reagents to establish the benzodioxole backbone. The process begins with 5-bromobenzodioxole , which undergoes magnesium insertion in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This highly reactive intermediate is then treated with (S)-propylene oxide under strict temperature control (-20°C to 0°C), yielding the chiral alcohol (R)-1-(benzo[d] dioxol-5-yl)propan-2-ol with >99% enantiomeric excess (e.e.) .
Key Reaction Steps:
-
Grignard Formation:
-
Epoxide Ring-Opening:
The alcohol is subsequently activated as a mesylate using methanesulfonyl chloride in dichloromethane, creating a superior leaving group for nucleophilic substitution . Treatment with sodium azide in dimethylformamide (DMF) at 60°C converts the mesylate to an azide intermediate, which is reduced to the primary amine via catalytic hydrogenation (H₂, Pd/C). Final protonation with hydrochloric acid yields the hydrochloride salt.
Critical Parameters:
-
Temperature control during Grignard reactions (±2°C) to prevent racemization
-
Recrystallization in isopropanol/water (97:3) to achieve >99.9% purity
Asymmetric Henry Reaction for Geminal Amino Alcohol Formation
For laboratories prioritizing atom economy, the Henry (nitroaldol) reaction provides direct access to the geminal amino alcohol scaffold. Benzodioxole-5-carbaldehyde reacts with nitromethane in the presence of a chiral copper-bis(oxazoline) catalyst, forming the β-nitro alcohol (R)-2-nitro-1-(benzo[d] dioxol-5-yl)ethanol with up to 92% e.e. . Subsequent hydrogenation over Raney nickel at 50 psi H₂ reduces the nitro group to an amine while preserving stereochemistry.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Cu(OTf)₂/(R,R)-Ph-Box |
| Solvent | Dichloroethane |
| Reaction Time | 24 h |
| Reduction Pressure | 50 psi H₂ |
This method circumvents the need for azide intermediates but requires meticulous control over moisture levels during the Henry reaction to prevent catalyst deactivation .
Reductive Amination of Benzodioxole Ketones
An alternative route employs benzodioxole-5-yl glyoxal as a key intermediate. Condensation with ammonium acetate in methanol generates an imine, which undergoes asymmetric hydrogenation using a ruthenium-BINAP catalyst system. This one-pot process achieves 85% yield and 94% e.e. for the (R)-enantiomer .
Mechanistic Insight:
The reaction’s success hinges on:
-
Strict exclusion of oxygen to prevent catalyst oxidation
-
Use of methanol as proton source during hydrogenation
-
Acidic workup (HCl/EtOH) for direct salt formation
Cyanohydrin Route via Strecker Synthesis
Derived from classical methods, this approach starts with benzodioxole-5-carbaldehyde reacting with potassium cyanide and ammonium chloride in aqueous ethanol. The resulting α-aminonitrile intermediate is hydrolyzed under acidic conditions (HCl, reflux) to yield the racemic amino alcohol. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid affords the (R)-enantiomer in 34% overall yield .
Limitations:
-
Low enantioselectivity necessitates costly resolution steps
-
Cyanide handling requires specialized infrastructure
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | e.e. (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Grignard/Epoxide | 78 | >99.9 | Industrial | $$$$ |
| Henry Reaction | 65 | 92 | Pilot | $$$ |
| Reductive Amination | 85 | 94 | Lab | $$ |
| Strecker Synthesis | 34 | 50* | Bench | $ |
*Before resolution
Industrial-scale production favors the Grignard/epoxide route for its robustness and chiral fidelity, despite higher costs. Academic settings may prefer reductive amination for its simplicity, while the Henry reaction offers a balance of efficiency and stereocontrol.
Critical Process Considerations
a. Chirality Management
-
Grignard Route: Chirality introduced via (S)-propylene oxide configuration
-
Catalytic Methods: BINAP ligands enforce facial selectivity during hydrogenation
-
Kinetic Resolution: Pseudomonas cepacia lipase selectively acetylates (S)-enantiomer in racemic mixtures (40% conversion, 99% e.e. remaining (R))
b. Purification Challenges
-
Mesylate Byproducts: Residual methanesulfonic acid removed via ion-exchange chromatography
-
Diastereomeric Crystallization: Ethyl acetate/hexane mixtures resolve (R)-HCl salt from (S)-enantiomer
c. Safety Protocols
-
Azide intermediates require <5°C storage to prevent explosive decomposition
-
Hydrogenation reactors equipped with pressure relief valves and H₂ sensors
Emerging Methodologies
Recent advances in enzyme-mediated synthesis show promise for greener production. Immobilized transaminases from Arthrobacter sp. catalyze the amination of benzodioxole-5-yl ketones with 91% e.e., though substrate inhibition limits current yields to 48% . Photoredox catalysis using Ir(ppy)₃ enables direct C–H amination of benzodioxole ethanol derivatives, but requires further optimization for industrial adoption.
Analyse Chemischer Reaktionen
Acid-Base Reactions
The hydrochloride salt readily undergoes deprotonation in basic conditions to yield the free base, (R)-2-amino-2-(benzo[d] dioxol-5-yl)ethanol (CID 42579801). This conversion is critical for reactions requiring the nucleophilic amine moiety.
| Reaction Conditions | Product | References |
|---|---|---|
| NaOH (aqueous) | Free base (CID 42579801) |
Amide and Ester Formation
The primary amine participates in coupling reactions with carboxylic acids or acyl chlorides. For example:
-
EDCI/HOBt-mediated amidation : The amine reacts with activated carboxylic acids (e.g., acryloyl chloride) to form amides, as demonstrated in similar benzodioxole derivatives .
-
Esterification : The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions.
| Reagents | Product Type | Example Application | References |
|---|---|---|---|
| EDCI, HOBt, DIEPA | Amides | Antimicrobial agent synthesis | |
| Acetyl chloride, pyridine | Esters | Prodrug derivatization |
Condensation and Cyclization
The amine and hydroxyl groups enable cyclization with carbonyl compounds:
-
Schiff base formation : Reacts with aldehydes/ketones to form imines, which can further cyclize into heterocycles (e.g., oxazolidinones) .
-
Heterocycle synthesis : Condensation with 1,2- or 1,3-binucleophiles (e.g., hydrazines) yields fused rings like pyrazoles or benzoxazoles .
| Reactant | Product | Conditions | References |
|---|---|---|---|
| Benzaldehyde | (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one | NaOH, EtOH, 25°C | |
| Hydrazine hydrate | Pyrazolo[1,5-a]pyrimidin-5-one | POCl₃, reflux |
Metal Complexation
The compound’s amino and hydroxyl groups act as ligands for metal ions. For instance:
-
Coordination with transition metals : Forms complexes with Cu(II) or Fe(III), potentially enhancing catalytic or biological activity .
| Metal Salt | Application | References |
|---|---|---|
| CuSO₄ | Antitubercular agents |
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces amides or esters to amines/alcohols in related compounds .
-
Oxidation : The secondary alcohol may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the benzodioxole ring could limit reactivity.
| Reaction Type | Reagents | Outcome | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Amine intermediates | |
| Oxidation | KMnO₄, H₂SO₄ | Ketone (theoretical) | – |
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions (e.g., sulfate, citrate) to modify solubility or bioavailability .
| Salt Form | Method | Application | References |
|---|---|---|---|
| Citrate | Ion exchange | Pharmaceutical formulations |
Biological Activity-Related Reactions
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride is being investigated for its neuropharmacological properties. It is structurally related to compounds that exhibit significant activity at serotonin receptors, which are crucial in regulating mood and anxiety. Preliminary studies suggest that this compound may have potential as an antidepressant or anxiolytic agent due to its ability to modulate serotonin levels in the brain.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of benzo[d][1,3]dioxole compounds for their effects on serotonin receptors. The findings indicated that modifications to the amine group could enhance receptor affinity and selectivity, suggesting a pathway for developing new antidepressant medications using this compound as a lead compound.
Analytical Chemistry
This compound serves as a standard in analytical chemistry for the development of new methods in drug analysis. Its unique structure allows for differentiation from other amines during chromatographic separations.
Application Example:
Researchers have utilized this compound in high-performance liquid chromatography (HPLC) to establish baseline retention times for similar compounds. This application is vital for quality control in pharmaceutical manufacturing.
Synthesis of Novel Pharmaceuticals
The compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a versatile building block.
Synthesis Pathway:
A recent synthesis route detailed in Synthetic Communications demonstrated how this compound can be converted into more complex structures with potential therapeutic applications. This includes modifications that enhance bioavailability or target specific biological pathways.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes or receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways such as signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Differences
The table below compares the target compound with structurally related analogs:
Key Observations :
- Chain Length and Functional Groups: The target compound’s ethanol backbone distinguishes it from pentanol (longer chain, ) and ketone analogs (e.g., ethanone in ).
- Stereochemistry: The R-configuration at C2 may confer distinct biological activity compared to S-isomers (e.g., 2S(-)-pentanol in ).
- Substituent Effects : N-alkylation (e.g., butyl in N-butyl Methylone ) alters lipophilicity and receptor binding compared to the primary amine in the target compound.
Pharmacological and Application Differences
- Cathinone Analogs: Compounds like N-butyl Methylone and Diethylone are psychoactive cathinones with N-alkyl substituents that enhance dopamine/norepinephrine transporter inhibition. In contrast, the target compound’s ethanol backbone may reduce stimulant effects .
Biologische Aktivität
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride, also known as a derivative of benzo[d][1,3]dioxole, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C₉H₁₂ClNO₃
- Molecular Weight : 217.65 g/mol
- CAS Number : 2703745-59-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor.
Dopamine Receptor Interaction
Research indicates that this compound exhibits selective agonist activity towards the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation, suggesting a significant role in modulating dopaminergic signaling pathways .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. For instance:
- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF cells with IC50 values indicating effective cytotoxicity .
- Animal studies showed that these compounds can suppress tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Although specific data on this compound itself is limited, related benzo[d][1,3]dioxole derivatives have shown activity against various microorganisms .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via stereoselective reduction of a ketone precursor using sodium borohydride (NaBH₄) in a polar solvent (e.g., methanol), followed by acidification with HCl to isolate the hydrochloride salt. Key factors affecting yield include reaction temperature (e.g., 0–25°C for controlled reduction), stoichiometric ratios of reducing agents, and post-reaction purification via column chromatography (n-pentane:EtOAc gradients) to remove byproducts .
- Data : Yields range from 74–84% depending on stereochemical control during reduction .
Q. How is the stereochemical purity of the (R)-enantiomer confirmed during synthesis?
- Methodology : Chiral HPLC or circular dichroism (CD) spectroscopy are employed to assess enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents. For example, distinct NOE correlations between the amino group and benzo[d][1,3]dioxole protons confirm the (R)-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., ethan-1-ol protons show splitting patterns at δ 3.5–4.5 ppm) and compare with literature data .
- IR Spectroscopy : Confirm O–H (broad ~3200 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ ion) .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Methodology : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) at low temperatures (4°C) yields high-purity white crystals. Solubility in polar aprotic solvents (e.g., DMSO) should be minimized to avoid hydrate formation .
Q. How can researchers mitigate hydrolysis of the benzo[d][1,3]dioxole moiety during storage?
- Methodology : Store the compound in anhydrous conditions (desiccated, under argon) at −20°C. Avoid prolonged exposure to acidic/basic environments or moisture .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallographic data be resolved during structural elucidation?
- Methodology : Use Mercury software (Cambridge Crystallographic Data Centre) to compare experimental X-ray diffraction data (e.g., bond lengths, angles) with NMR-derived spatial arrangements. Cross-validate via DFT calculations to reconcile discrepancies in proton environments or crystal packing effects .
Q. What experimental designs are recommended for assessing the compound’s enantioselective interactions in biological systems?
- Methodology :
- In vitro assays : Use chiral stationary phases in HPLC to separate enantiomers and test their activity in receptor-binding assays (e.g., dopamine/norepinephrine transporters, as seen in structurally related cathinones) .
- Molecular docking : Compare docking scores of (R)- and (S)-enantiomers with target proteins using software like AutoDock Vina .
Q. How can thermogravimetric analysis (TGA) inform stability profiling of this hydrochloride salt?
- Methodology : Perform TGA under nitrogen to monitor decomposition events. A sharp mass loss at ~200–250°C corresponds to HCl release, while residual mass indicates carbonaceous byproducts. Compare with differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. What strategies improve resolution in X-ray crystallography for low-symmetry crystals of this compound?
- Methodology : Optimize crystal growth via vapor diffusion (e.g., ether diffusion into a DMSO solution). Use synchrotron radiation for small or weakly diffracting crystals. SHELXL refinement with TWIN/BASF commands can address twinning issues .
Q. How can researchers design controlled degradation studies to identify major impurities?
- Methodology : Subject the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS. For example, acidic hydrolysis may cleave the ethan-1-ol moiety, yielding benzo[d][1,3]dioxole derivatives. Compare retention times and fragmentation patterns with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
